

Unveiling the Chemical Landscape of N1-Methylpseudouridine: A Technical Guide

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Compound of Interest

Compound Name: *N1-Methyl-5-methyl ara-uridine*

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Shanghai, China – December 7, 2025 – In a comprehensive technical guide released today, the intricate chemical properties of N1-methylpseudouridine (m1Ψ), a cornerstone of modern mRNA therapeutics, are laid bare for the scientific community. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the core chemical characteristics of m1Ψ, complete with quantitative data, in-depth experimental protocols, and novel visualizations of its interactions within key biological pathways.

N1-methylpseudouridine, a modified nucleoside, has been pivotal in the success of mRNA vaccines and therapies, lauded for its ability to enhance protein expression while mitigating innate immune responses.[1] This guide synthesizes a wealth of technical information to provide a foundational resource for those working to harness its therapeutic potential.

Core Chemical and Physical Properties

N1-methylpseudouridine (m1Ψ) is a methylated derivative of pseudouridine, where a methyl group is attached at the N1 position of the uracil base.[2] This seemingly minor modification has profound effects on its chemical behavior and biological activity.

Physicochemical Data

A compilation of key physicochemical data for N1-methylpseudouridine is presented below, offering a quantitative basis for its application in formulation and drug development.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₆	
Molar Mass	258.23 g/mol	[2]
Solubility		
Water	26 g/L[3]	[3]
DMSO	≥20.65 mg/mL	[4]
Ethanol	≥20 mg/mL	[4]
Stability		
Photostability	6.7-fold more photostable than uridine following irradiation at 267 nm.[5]	[5]
pH Stability	Exhibits pH-independent reaction rates with bisulfite, suggesting stability across a range of pH values.[6]	[6]
Thermal Stability	Incorporation of m1Ψ into RNA duplexes leads to context-dependent stabilization of base stacking interactions.[7] High-resolution melt analysis shows that m1Ψ does not stabilize mismatched RNA-duplex formation to the same extent as pseudouridine.[8]	[7][8]

Experimental Protocols

To facilitate reproducible research, this guide provides detailed methodologies for the synthesis of N1-methylpseudouridine triphosphate and its incorporation into mRNA.

Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

A chemoenzymatic approach has been developed for the efficient synthesis of m1ΨTP.^{[1][4]} This method offers high yields and sustainability.

Materials:

- Acetonide-protected pseudouridine-5'-monophosphate (ΨMP)
- Dimethyl sulfate
- *Saccharomyces cerevisiae* uridine 5'-monophosphate kinase
- *Escherichia coli* acetate kinase
- ATP
- Acetyl phosphate
- Appropriate buffers and reaction vessels

Methodology:

- N1-methylation: Selectively methylate acetonide-protected ΨMP at the N1 position using dimethyl sulfate.^{[1][4]}
- Enzymatic Phosphorylation (Step 1): Utilize *Saccharomyces cerevisiae* uridine 5'-monophosphate kinase for the ATP-dependent phosphorylation of the methylated ΨMP to its diphosphate form (m1ΨDP).^[1]
- Enzymatic Phosphorylation (Step 2): Employ *Escherichia coli* acetate kinase to catalyze the final phosphorylation step to yield N1-methylpseudouridine-5'-triphosphate (m1ΨTP). This enzyme also serves to regenerate ATP using acetyl phosphate.^[1]
- Purification: Purify the resulting m1ΨTP using appropriate chromatographic techniques to achieve high purity (>99.5%).^[9]

In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

The incorporation of m1Ψ into mRNA is achieved through in vitro transcription using a DNA template and a suitable RNA polymerase, typically T7 RNA polymerase.[\[10\]](#)[\[11\]](#)

Materials:

- Linearized DNA template containing the gene of interest downstream of a T7 promoter
- T7 RNA polymerase
- N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
- ATP, GTP, CTP
- RNase inhibitors
- Reaction buffer (containing MgCl₂, DTT, etc.)
- DNase I
- Purification columns

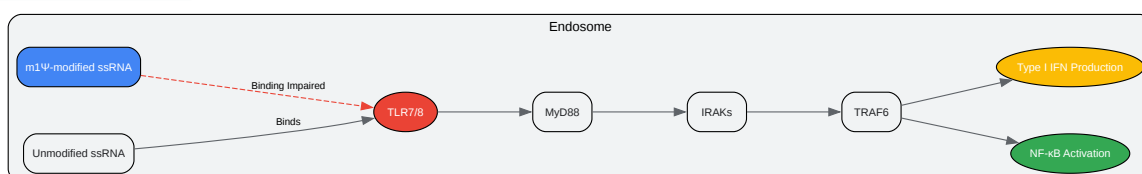
Methodology:

- **Reaction Setup:** In an RNase-free environment, combine the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and the reaction buffer. Add ATP, GTP, CTP, and m1ΨTP (in place of UTP).[\[12\]](#)
- **Transcription:** Incubate the reaction mixture at 37°C for 2-4 hours.[\[12\]](#)
- **DNase Treatment:** Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
- **Purification:** Purify the synthesized m1Ψ-modified mRNA using a suitable purification kit to remove enzymes, unincorporated nucleotides, and other reaction components.
- **Quality Control:** Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.

Impact on Key Signaling Pathways

The therapeutic efficacy of m¹Ψ-modified mRNA is largely attributed to its ability to evade innate immune detection and enhance translation. The following diagrams illustrate the pivotal role of m¹Ψ in modulating key signaling pathways.

TLR7/8 Signaling Pathway Evasion by m¹Ψ

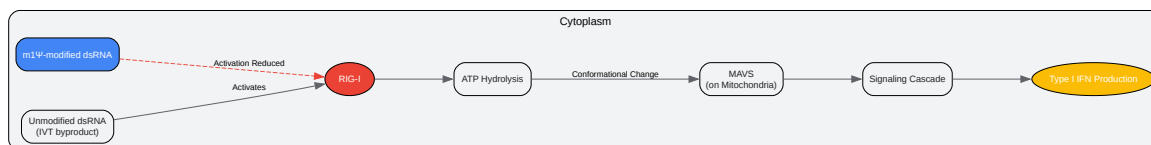


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Caption: TLR7/8 Signaling Pathway Evasion by m¹Ψ

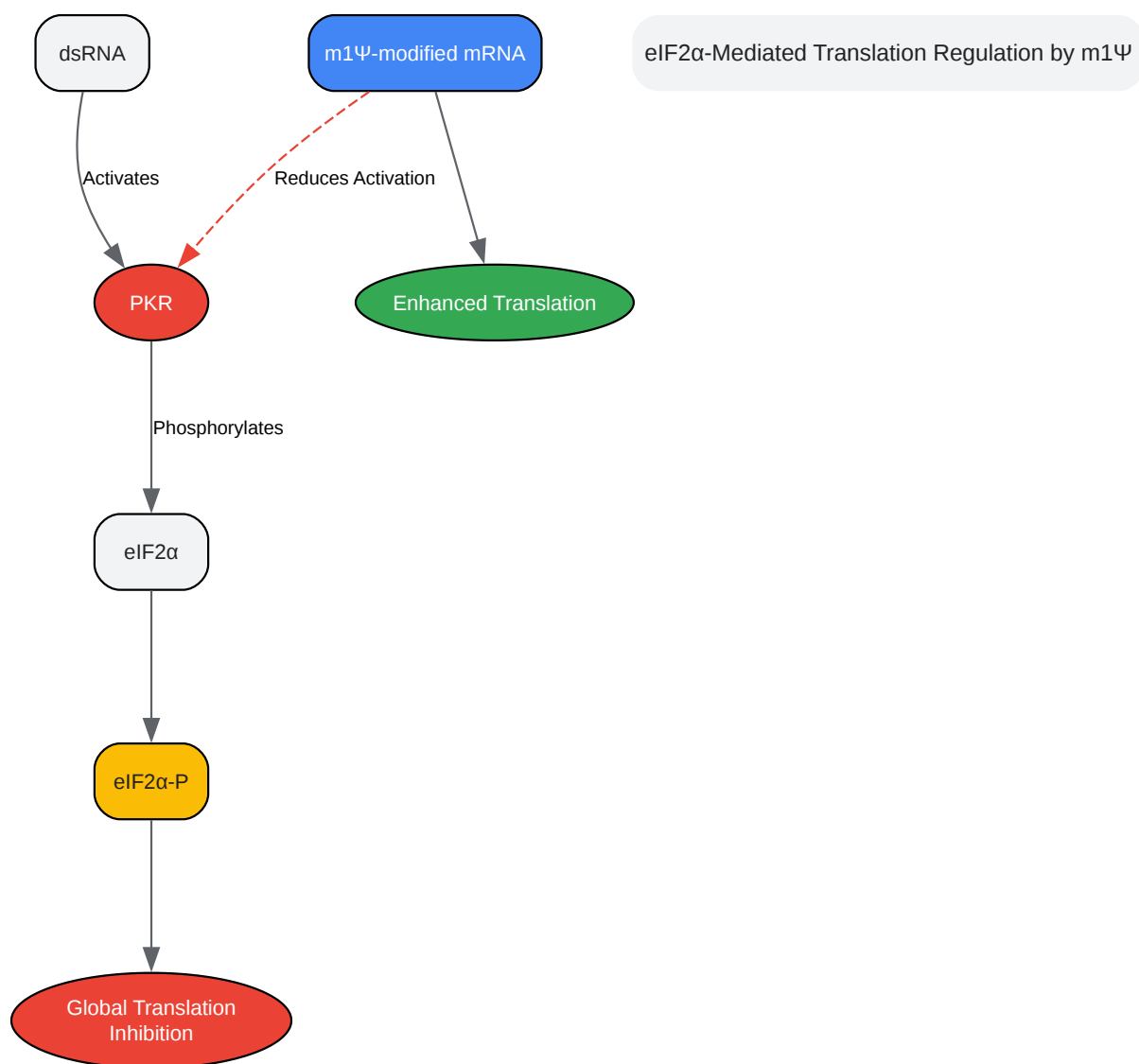
Unmodified single-stranded RNA (ssRNA) is recognized by Toll-like receptors 7 and 8 (TLR7/8) in the endosome, leading to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[13] The incorporation of N¹-methylpseudouridine into the ssRNA sterically hinders its binding to TLR7/8, thereby evading this innate immune recognition.[3]

RIG-I Signaling Pathway Modulation by m1Ψ

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Caption: RIG-I Signaling Pathway Modulation by m1Ψ

Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a potent activator of the cytosolic sensor RIG-I. This activation involves ATP hydrolysis and a conformational change that allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), initiating an antiviral response.[14][15] The presence of N1-methylpseudouridine in RNA has been shown to reduce the activation of RIG-I, contributing to the reduced immunogenicity of modified mRNA.



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Caption: eIF2α-Mediated Translation Regulation by m1Ψ

The presence of dsRNA activates Protein Kinase R (PKR), which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[16][17] Phosphorylated eIF2α leads to a general shutdown of protein synthesis.[18] By reducing the activation of PKR, m1Ψ-modified mRNA

helps to prevent this translational repression, leading to enhanced and sustained protein expression.^{[19][20]}

This technical guide serves as a critical resource for the scientific community, providing a deeper understanding of the chemical properties of N1-methylpseudouridine and its pivotal role in the advancement of mRNA-based technologies. The detailed data and protocols within are intended to empower further innovation in the development of next-generation therapeutics.

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